molecular formula C7H9NO3 B6234034 2-methyl-2-(1,2-oxazol-5-yl)propanoic acid CAS No. 1784298-21-0

2-methyl-2-(1,2-oxazol-5-yl)propanoic acid

Cat. No.: B6234034
CAS No.: 1784298-21-0
M. Wt: 155.15 g/mol
InChI Key: QWAVSZXVTQLVCU-UHFFFAOYSA-N
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Description

2-methyl-2-(1,2-oxazol-5-yl)propanoic acid is a compound that features an oxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1,2-oxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of α-hydroxy ketones with nitriles in the presence of an acid catalyst can yield oxazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1,2-oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction: Reduction of the oxazole ring can lead to the formation of oxazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions include oxazolone, oxazolidine, and various substituted oxazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methyl-2-(1,2-oxazol-5-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-2-(1,2-oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2-(1,3-oxazol-5-yl)propanoic acid: Similar structure but with a different position of the nitrogen atom in the oxazole ring.

    2-methyl-2-(1,2-thiazol-5-yl)propanoic acid: Contains a sulfur atom instead of oxygen in the ring.

    2-methyl-2-(1,2-imidazol-5-yl)propanoic acid: Contains two nitrogen atoms in the ring.

Uniqueness

2-methyl-2-(1,2-oxazol-5-yl)propanoic acid is unique due to the specific positioning of the oxygen and nitrogen atoms in the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1784298-21-0

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-methyl-2-(1,2-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c1-7(2,6(9)10)5-3-4-8-11-5/h3-4H,1-2H3,(H,9,10)

InChI Key

QWAVSZXVTQLVCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=NO1)C(=O)O

Purity

95

Origin of Product

United States

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